![molecular formula C27H16Cl4F12N4O2 B14947616 2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE is a complex organic compound characterized by its multiple halogen substitutions and aromatic structures
Méthodes De Préparation
The synthesis of 2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE involves multiple steps, including the introduction of chlorinated and fluorinated groups. The synthetic route typically starts with the preparation of 2,4-dichlorobenzoyl chloride, which is then reacted with various amines and pyridine derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated and fluorinated groups enhance its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other halogenated and fluorinated benzamides and pyridine derivatives. Compared to these compounds, 2,4-DICHLORO-N~1~-[1-{[1-[1-[(2,4-DICHLOROBENZOYL)AMINO]-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]-4,6-DIMETHYL-2(1H)-PYRIDINYLIDEN]AMINO}-2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHYL]BENZAMIDE is unique due to its specific substitution pattern and the presence of multiple trifluoromethyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C27H16Cl4F12N4O2 |
|---|---|
Poids moléculaire |
798.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[2-[(E)-[1-[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-4,6-dimethylpyridin-2-ylidene]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C27H16Cl4F12N4O2/c1-11-7-12(2)47(23(26(38,39)40,27(41,42)43)46-21(49)16-6-4-14(29)10-18(16)31)19(8-11)44-22(24(32,33)34,25(35,36)37)45-20(48)15-5-3-13(28)9-17(15)30/h3-10H,1-2H3,(H,45,48)(H,46,49)/b44-19+ |
Clé InChI |
SIMMTSCQMAAUAS-CZICJZSCSA-N |
SMILES isomérique |
CC1=C/C(=N\C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)/N(C(=C1)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC(=NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N(C(=C1)C)C(C(F)(F)F)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate](/img/structure/B14947536.png)
![2-{3-[2-(4-Fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide](/img/structure/B14947542.png)
![1-[3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14947558.png)
![6-Amino-3-(4-fluorophenyl)-4-(furan-3-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14947562.png)
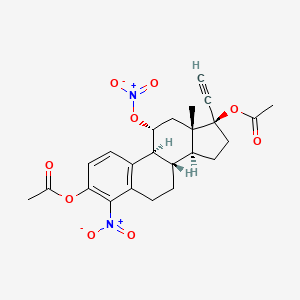
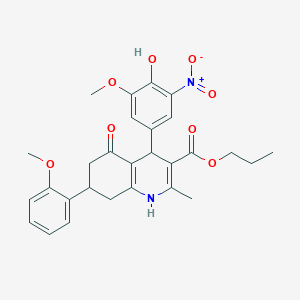
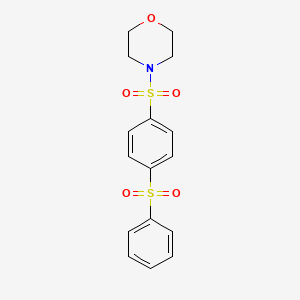
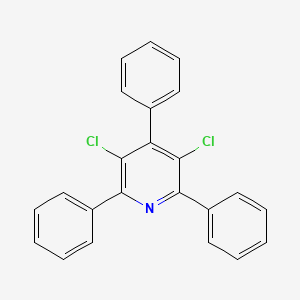
![N-{4-[1-(2-cyanobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14947600.png)
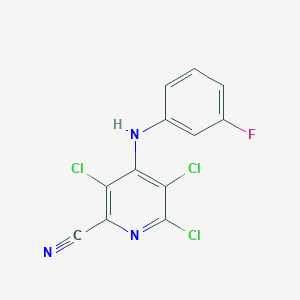
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B14947638.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B14947639.png)
